Cas no 105751-13-1 (Fmoc-Ser(tBu)-OPfp)
Fmoc-Ser(tBu)-OPfp Chemical and Physical Properties
Names and Identifiers
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- L-Serine,O-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,2,3,4,5,6-pentafluorophenyl ester
- Fmoc-Ser(tBu)-OPfp
- Fmoc-Ser(tBu)-OPfpFmoc-Ser
- H-Pro-OBzl•HCl
- L-Serine,O-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,2,3,4,5,6-pentafluorophen...
- (2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate
- 105751-13-1
- Fmoc-Ser(tBu)-OPfp, technical, >=90% (HPLC)
- SCHEMBL8538000
- DTXSID50457823
- J-001476
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-L-serine pentafluorphenol ester (Fmoc-L-Ser(tBu)-OPfp)
- Fmoc-L-Ser(tBu)-OPfp
- MFCD00062213
- CS-W009605
- F10537
- AKOS015904121
- HY-W008889
- (S)-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)propanoate
- AKOS015853209
- DA-63574
- 2,3,4,5,6-PENTAFLUOROPHENYL (2S)-3-(TERT-BUTOXY)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}PROPANOATE
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- MDL: MFCD00062213
- Inchi: 1S/C28H24F5NO5/c1-28(2,3)38-13-19(26(35)39-25-23(32)21(30)20(29)22(31)24(25)33)34-27(36)37-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,34,36)/t19-/m0/s1
- InChI Key: DOUJYVMLNKRFHE-IBGZPJMESA-N
- SMILES: FC1C(=C(C(=C(C=1OC([C@H](COC(C)(C)C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)F)F)F)F
Computed Properties
- Exact Mass: 549.15700
- Monoisotopic Mass: 549.15746368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 39
- Rotatable Bond Count: 11
- Complexity: 821
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.9
- Topological Polar Surface Area: 73.9Ų
Experimental Properties
- Density: 1.349±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 67-71 ºC
- Boiling Point: 628.165 °C at 760 mmHg
- Flash Point: 333.702 °C
- Refractive Index: 1.545
- Solubility: Insuluble (7.7E-7 g/L) (25 ºC),
- PSA: 73.86000
- LogP: 6.40080
Fmoc-Ser(tBu)-OPfp Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM279428-25g |
Fmoc-Ser(tBu)-OPfp |
105751-13-1 | 95% | 25g |
$430 | 2021-06-09 | |
| TRC | F657808-50mg |
Fmoc-Ser(tBu)-OPfp |
105751-13-1 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F657808-100mg |
Fmoc-Ser(tBu)-OPfp |
105751-13-1 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | F657808-500mg |
Fmoc-Ser(tBu)-OPfp |
105751-13-1 | 500mg |
$ 115.00 | 2022-06-04 | ||
| Chemenu | CM279428-25g |
Fmoc-Ser(tBu)-OPfp |
105751-13-1 | 95% | 25g |
$*** | 2023-04-03 | |
| Apollo Scientific | PC48021-5g |
Fmoc-Ser(tBu)-OPfp |
105751-13-1 | 5g |
£216.00 | 2025-02-21 | ||
| Apollo Scientific | PC48021-25g |
Fmoc-Ser(tBu)-OPfp |
105751-13-1 | 25g |
£753.00 | 2025-02-21 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F33510-5g |
Fmoc-Ser(tBu)-OPfp |
105751-13-1 | 98% | 5g |
¥2548.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F33510-25g |
Fmoc-Ser(tBu)-OPfp |
105751-13-1 | 98% | 25g |
¥8408.0 | 2023-09-07 | |
| abcr | AB156181-25 g |
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-L-serine pentafluorphenol ester (Fmoc-L-Ser(tBu)-OPfp); . |
105751-13-1 | 25g |
€576.50 | 2022-09-01 |
Fmoc-Ser(tBu)-OPfp Suppliers
Fmoc-Ser(tBu)-OPfp Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on Fmoc-Ser(tBu)-OPfp
Fmoc-Ser(tBu)-OPfp: A Comprehensive Overview
Fmoc-Ser(tBu)-OPfp, also known by its CAS number 105751-13-1, is a compound of significant interest in the field of organic chemistry and peptide synthesis. This compound is widely utilized in the synthesis of protected amino acids, particularly in the context of solid-phase peptide synthesis (SPPS). The name Fmoc-Ser(tBu)-OPfp is derived from its structural components: Fmoc (9-fluorenylmethyloxycarbonyl), Ser (serine), tBu (tert-butyl group), and OPfp (phenyl fluoroformate). Each of these components plays a critical role in the functionality and application of this compound.
The Fmoc group is a well-known protecting group for amino acids, providing excellent stability during peptide synthesis. The tBu group further enhances the stability of the serine residue by protecting the hydroxyl group, which is particularly important in preventing side reactions during the synthesis process. The OPfp group serves as a leaving group, facilitating cleavage during deprotection steps. This combination makes Fmoc-Ser(tBu)-OPfp an ideal reagent for constructing complex peptide sequences with high precision.
Recent advancements in peptide chemistry have highlighted the importance of Fmoc-Ser(tBu)-OPfp in the development of bioactive molecules. Researchers have demonstrated that this compound can be effectively incorporated into peptide libraries, enabling the discovery of novel therapeutic agents. For instance, studies have shown that peptides synthesized using Fmoc-Ser(tBu)-OPfp exhibit enhanced bioavailability and potency in targeting specific cellular pathways. These findings underscore the versatility and utility of this compound in drug discovery efforts.
In addition to its role in peptide synthesis, Fmoc-Ser(tBu)-OPfp has found applications in other areas of organic chemistry. Its ability to act as a versatile building block has made it a valuable tool in the construction of complex organic molecules. For example, recent research has explored its use in the synthesis of macrocycles and natural product analogs, where precise control over stereochemistry and functionality is essential.
The growing interest in Fmoc-Ser(tBu)-OPfp can also be attributed to its compatibility with modern analytical techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the structure and purity of this compound. These techniques provide researchers with the confidence to use Fmoc-Ser(tBu)-OPfp in demanding synthetic applications.
Moreover, the development of eco-friendly synthetic methods has further enhanced the appeal of Fmoc-Ser(tBu)-OPfp. Green chemistry principles, such as solvent-free reactions and catalytic processes, are increasingly being applied to minimize waste and improve efficiency. By adopting these practices, researchers can synthesize Fmoc-Ser(tBu)-OPfp on a larger scale while maintaining high standards of sustainability.
In conclusion, Fmoc-Ser(tBu)-OPfp (CAS No: 105751-13-1) stands as a testament to the ingenuity and progress in modern organic chemistry. Its unique combination of functional groups makes it an indispensable tool for peptide synthesis and beyond. As research continues to uncover new applications and optimizations for this compound, its role in advancing chemical science will undoubtedly grow even more prominent.
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